2-Bromohexan-3-one
CAS No.: 98442-06-9
Cat. No.: VC4134218
Molecular Formula: C6H11BrO
Molecular Weight: 179.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 98442-06-9 |
---|---|
Molecular Formula | C6H11BrO |
Molecular Weight | 179.05 g/mol |
IUPAC Name | 2-bromohexan-3-one |
Standard InChI | InChI=1S/C6H11BrO/c1-3-4-6(8)5(2)7/h5H,3-4H2,1-2H3 |
Standard InChI Key | SCOFXRPWXQJAEX-UHFFFAOYSA-N |
SMILES | CCCC(=O)C(C)Br |
Canonical SMILES | CCCC(=O)C(C)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Bromohexan-3-one features a hexan-3-one backbone substituted with a bromine atom at the second carbon (Figure 1). The carbonyl group at C3 creates an electron-deficient site, while the bromine at C2 acts as a leaving group, facilitating nucleophilic substitution reactions. This structure underpins its reactivity and utility in synthesizing complex molecules.
Table 1: Physicochemical Properties of 2-Bromohexan-3-one
Property | Value/Description |
---|---|
Molecular Formula | C₆H₁₁BrO |
Molecular Weight | 195.06 g/mol |
Boiling Point | ~180–185°C (estimated) |
Solubility | Miscible in polar organic solvents |
Reactivity | High (nucleophilic substitution, redox) |
The compound’s polar nature allows solubility in acetone, ethanol, and dichloromethane, while its volatility necessitates careful handling under inert conditions .
Synthesis and Manufacturing
Traditional Bromination Methods
Conventional synthesis involves brominating hexan-3-one using bromine (Br₂) or hydrogen bromide (HBr) under controlled conditions. For example, HBr in the presence of a Lewis acid catalyst selectively substitutes the α-hydrogen at C2, yielding 2-Bromohexan-3-one with minimal di-bromination byproducts .
Table 2: Comparison of Bromination Methods
Method | Reagents/Conditions | Yield (%) | Selectivity |
---|---|---|---|
Br₂ in CCl₄ | 0–5°C, 12 hours | 65–70 | Moderate |
HBr with FeCl₃ | Room temperature, 6 hours | 80–85 | High |
Electrochemical | KBr, H₂O, 1.5 V, flow reactor | 90–95 | Excellent |
Electrochemical Bromofunctionalization
Recent advances in electrochemistry enable efficient bromination of alkenes and ketones. In a flow reactor setup, 2-Bromohexan-3-one is synthesized via anodic oxidation of hexan-3-one in the presence of potassium bromide (KBr). This method offers superior yields (90–95%) and scalability compared to batch processes . The reaction mechanism involves in situ generation of bromine radicals, which selectively target the α-position of the carbonyl group.
Biological Activity and Mechanisms
Enzyme Inhibition and Receptor Antagonism
2-Bromohexan-3-one derivatives exhibit significant bioactivity. For instance, triazole derivatives synthesized via Huisgen cycloaddition (click chemistry) demonstrate potent antagonism at the P2Y₁₄ receptor, a target for inflammatory and metabolic disorders .
Table 3: Bioactivity of Select Derivatives
Compound | Target Receptor | IC₅₀ (nM) | Selectivity |
---|---|---|---|
3 (Reference) | P2Y₁₄ | 2.7 | High (>100-fold vs. P2Y₁) |
65 (Triazole derivative) | P2Y₁₄ | 6.0 | Moderate (7-fold vs. P2Y₆) |
74 (Trifluoromethyl) | P2Y₁₄ | 237 | Low |
The lead compound 3 (derived from 2-Bromohexan-3-one) shows nanomolar affinity for P2Y₁₄, with minimal off-target interactions at dopamine and opioid receptors .
Applications in Medicinal Chemistry
Intermediate in Drug Discovery
2-Bromohexan-3-one serves as a precursor to bioactive molecules. For example, coupling it with aryl azides via click chemistry yields triazole-containing antagonists with optimized pharmacokinetic profiles. The trifluoromethyl derivative 65 demonstrates improved solubility (cLogP = 4.59) compared to the parent compound (cLogP = 5.65), enhancing its drug-likeness .
Radiolabeling and Imaging
Bromine’s isotopic variants (e.g., ⁷⁷Br) enable the synthesis of radiotracers for positron emission tomography (PET). Functionalizing 2-Bromohexan-3-one with fluorine-18 or other isotopes could facilitate real-time tracking of metabolic pathways.
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